N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of 4-formylphenoxyacetic acid.
Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Reduction: 2-(4-hydroxymethylphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its amide linkage and formyl group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenoxy and acetamide moieties can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide
- N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(3,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Comparison
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, the hydroxy, methoxy, and nitro derivatives have different electronic and steric properties, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-15(9-13(12)2)18-17(20)11-21-16-7-4-14(10-19)5-8-16/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMDUJSSOOVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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